7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically carried out in the presence of a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli-type reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.
Scientific Research Applications
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone .
- 2-Aryl-6-RC(=O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .
Uniqueness
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-4-29-16-11-9-15(10-12-16)19-18(14(3)22-21-24-25-26-27(19)21)20(28)23-17-8-6-5-7-13(17)2/h5-12,19H,4H2,1-3H3,(H,23,28)(H,22,24,26) |
InChI Key |
AAQNWPZEYYVLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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